molecular formula C12H17ClN2O B8420884 1-(4-Chloro-2-methoxyphenyl)-4-methylpiperazine

1-(4-Chloro-2-methoxyphenyl)-4-methylpiperazine

Cat. No.: B8420884
M. Wt: 240.73 g/mol
InChI Key: UYZYNRCIDGYITA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)-4-methylpiperazine

InChI

InChI=1S/C12H17ClN2O/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2/h3-4,9H,5-8H2,1-2H3

InChI Key

UYZYNRCIDGYITA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium II acetate (25.09 mg, 0.11 mmol) was added to 4-chloro-1-iodo-2-methoxybenzene (300 mg, 1.12 mmol), 1-methylpiperazine (0.124 ml, 1.12 mmol), sodium 2-methylpropan-2-olate (215 mg, 2.23 mmol) and 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (323 mg, 0.56 mmol) in toluene (4 ml) at room temperture under nitrogen. The resulting mixture was stirred at 100oC overnight. The reaction mixture was filtered through celite and then concentrated under reduced pressure. The crude product was then taken up in DCM and washed with water. The crude product was purified by chromatography in DCM:MeOH 0-->10% to afford 1-(4-chloro-2-methoxyphenyl)-4-methylpiperazine (171 mg, 63.6 %) as yellow oil. This was carried through to the next reaction immediately as it is a controlled substance.
Quantity
0.00223 mol
Type
reagent
Reaction Step One
Quantity
0.004 L
Type
solvent
Reaction Step Two
Quantity
0.00112 mol
Type
reactant
Reaction Step Three
Quantity
0.00112 mol
Type
reactant
Reaction Step Four
Quantity
0.000559 mol
Type
catalyst
Reaction Step Five
Quantity
0.000112 mol
Type
catalyst
Reaction Step Five

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